(R)-benzyl piperidin-3-ylmethylcarbamate
Overview
Description
®-benzyl piperidin-3-ylmethylcarbamate is a chiral compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further linked to a carbamate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl piperidin-3-ylmethylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine derivative.
Formation of the Carbamate Moiety: The final step involves the reaction of the benzyl piperidine derivative with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of ®-benzyl piperidin-3-ylmethylcarbamate may involve continuous flow reactions to enhance efficiency and scalability. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-benzyl piperidin-3-ylmethylcarbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-benzyl piperidin-3-ylmethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-benzyl piperidin-3-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Methyl piperidine carboxylate hydrochloride
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Uniqueness
®-benzyl piperidin-3-ylmethylcarbamate is unique due to the presence of the benzyl group, which imparts distinct pharmacological properties compared to other piperidine derivatives. The combination of the piperidine ring and the carbamate moiety also contributes to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLARKAOVCMSQV-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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